molecular formula C9H8Br2O3 B14663985 (2,6-Dibromo-4-methylphenoxy)acetic acid CAS No. 38206-97-2

(2,6-Dibromo-4-methylphenoxy)acetic acid

Cat. No.: B14663985
CAS No.: 38206-97-2
M. Wt: 323.97 g/mol
InChI Key: HSAWQOYEJFEMOK-UHFFFAOYSA-N
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Description

(2,6-Dibromo-4-methylphenoxy)acetic acid is an organic compound with the molecular formula C9H8Br2O3 It is a derivative of phenoxyacetic acid, characterized by the presence of two bromine atoms and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dibromo-4-methylphenoxy)acetic acid typically involves the bromination of 4-methylphenoxyacetic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 6 positions of the phenyl ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dibromo-4-methylphenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of 4-methylphenoxyacetic acid.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 4-methylphenoxyacetic acid.

    Substitution: Formation of substituted phenoxyacetic acids with various functional groups.

Scientific Research Applications

(2,6-Dibromo-4-methylphenoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and herbicidal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2,6-Dibromo-4-methylphenoxy)acetic acid involves its interaction with specific molecular targets. The bromine atoms and the phenoxyacetic acid moiety play crucial roles in its biological activity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-2-methylphenoxy)acetic acid (MCPA): A widely used herbicide with similar structural features but different halogen atoms.

    (2,4-Dichlorophenoxy)acetic acid (2,4-D): Another herbicide with similar phenoxyacetic acid structure but different substitution pattern.

Uniqueness

(2,6-Dibromo-4-methylphenoxy)acetic acid is unique due to the presence of bromine atoms at the 2 and 6 positions, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern can lead to different reactivity and interactions compared to other phenoxyacetic acid derivatives.

Properties

CAS No.

38206-97-2

Molecular Formula

C9H8Br2O3

Molecular Weight

323.97 g/mol

IUPAC Name

2-(2,6-dibromo-4-methylphenoxy)acetic acid

InChI

InChI=1S/C9H8Br2O3/c1-5-2-6(10)9(7(11)3-5)14-4-8(12)13/h2-3H,4H2,1H3,(H,12,13)

InChI Key

HSAWQOYEJFEMOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)O)Br

Origin of Product

United States

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